3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one
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Overview
Description
3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is a chemical compound with the molecular formula C17H14FNO3S . This compound is known for its unique structural features, which include a sulfonyl group attached to a quinoline ring system. The presence of a fluorine atom at the 8th position of the quinoline ring adds to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one typically involves multiple steps. One common method includes the sulfonylation of a quinoline derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The sulfonyl group and the fluorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one stands out due to its unique structural features and chemical properties. Similar compounds include:
3-[(3,4-dimethylphenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-fluoroquinolin-4(1H)-one: Does not have the sulfonyl group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-10-6-7-12(8-11(10)2)23(21,22)15-9-19-16-13(17(15)20)4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNZGDBKDUQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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